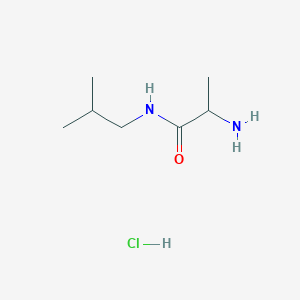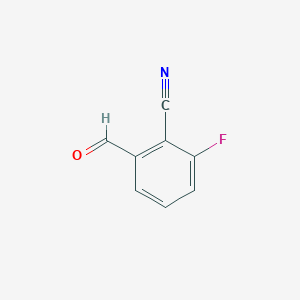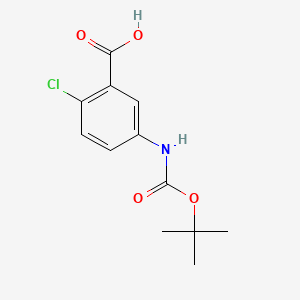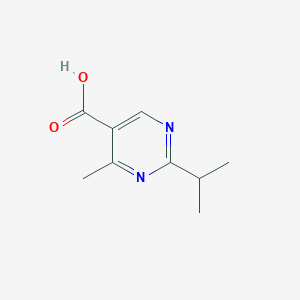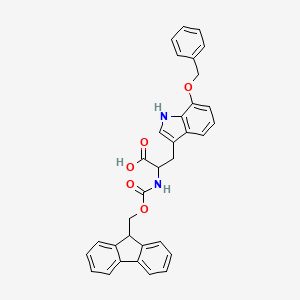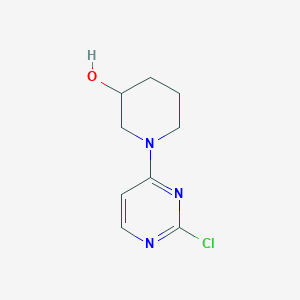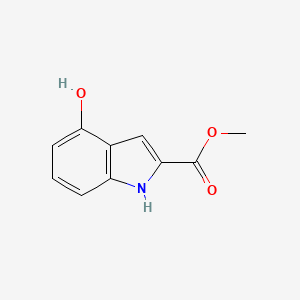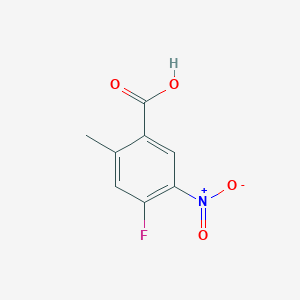
2-(4-Bromopyridin-2-YL)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromopyridine derivatives is a topic of interest in several papers. For instance, paper describes the development of 2-isocyanopyridines, with 2-bromo-6-isocyanopyridine being highlighted for its stability and synthetic efficiency. This compound serves as a convertible isocyanide for multicomponent chemistry. Paper details the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine, which is then used to create various disubstituted pyridines through one-pot reactions. Paper discusses the microwave-assisted synthesis of a bipyridine derivative, which is an efficient method that reduces reaction times and steps.
Molecular Structure Analysis
Several papers provide detailed molecular structure analyses of bromopyridine-related compounds. Paper examines the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, including its crystal structure and theoretical studies. Paper analyzes the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which was characterized by various spectroscopic methods and X-ray diffraction. Paper focuses on the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, detailing the intermolecular interactions present in the crystal packing.
Chemical Reactions Analysis
The reactivity of bromopyridine compounds is explored in paper , where o-Bromo(propa-1,2-dien-1-yl)arenes are used as substrates for domino reactions under palladium catalysis. These reactions lead to the formation of enamines and indoles, demonstrating the versatility of bromopyridine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are inferred from their synthesis and structural characterization. For example, paper synthesizes bromido gold(i) complexes with a 2-methoxypyridin-5-yl residue, which exhibit significant biological activity against cancer cell lines. The stability and reactivity of these compounds, as well as their biological properties, are important aspects of their chemical profile. Paper describes the synthesis of a Schiff base compound with bromo and chloro substituents, which shows excellent antibacterial activities, indicating the potential for these compounds in antimicrobial applications.
科学的研究の応用
Synthesis of Key Intermediates
A practical synthesis for creating 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the importance of brominated compounds in drug synthesis. This synthesis pathway addresses the need for cost-effective and efficient production methods for such intermediates (Qiu et al., 2009).
Biomarkers in Disease Diagnosis
Research on volatile organic compounds (VOCs) highlights the potential of certain compounds as non-invasive biomarkers for diagnosing and monitoring diseases. For instance, specific VOCs have been identified as promising for diagnosing and monitoring inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), showcasing the broader applicability of brominated compounds in medical research (Van Malderen et al., 2020).
Development of OLED Materials
The role of brominated compounds extends into the field of organic electronics, where they contribute to the development of materials for organic light-emitting diodes (OLEDs). For example, the exploration of novel brominated flame retardants in OLEDs suggests the utility of such compounds in enhancing device performance and sustainability (Zuiderveen et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .
特性
IUPAC Name |
2-(4-bromopyridin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVXFESSKJLAAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625388 |
Source


|
| Record name | 2-(4-Bromopyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyridin-2-YL)propan-2-OL | |
CAS RN |
477252-20-3 |
Source


|
| Record name | 2-(4-Bromopyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOPYRIDIN-2-YL)PROPAN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


